2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride
Description
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride is a synthetic organic compound featuring a naphthalen-1-ol core substituted at the 2-position with an amino-(4-chlorophenyl)-methyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. The 4-chlorophenyl group introduces electron-withdrawing effects, which may influence receptor binding and metabolic stability.
Properties
CAS No. |
736173-17-4 |
|---|---|
Molecular Formula |
C17H15Cl2NO |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-[amino-(4-chlorophenyl)methyl]naphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C17H14ClNO.ClH/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20;/h1-10,16,20H,19H2;1H |
InChI Key |
QMVAIPIYZWHTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Cl)N.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-step Organic Synthesis Approach
The most common synthesis involves the following sequential steps:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| Step 1 | Preparation of 2-naphthol core | Naphthalene oxidation or direct hydroxylation | ,, |
| Step 2 | Selective halogenation at position 1 | Chlorination using chlorine gas or N-chlorosuccinimide (NCS) | , |
| Step 3 | Introduction of amino-methyl group | Reductive amination with formaldehyde and ammonia or via nucleophilic substitution | , |
| Step 4 | Attachment of 4-chlorophenyl group | Nucleophilic aromatic substitution or Suzuki coupling | ,, |
| Step 5 | Hydrochloride salt formation | Treatment with hydrochloric acid in an appropriate solvent | , |
This approach ensures regioselectivity and functional group compatibility, with each step optimized for yield and purity.
Specific Synthetic Route Based on Patents and Literature
According to patent WO2009057133A2, a detailed process involves:
- Acid hydrolysis of intermediate compounds at controlled temperatures (preferably around 80°C to 85°C) using hydrochloric acid or sulfuric acid, which facilitates the formation of the hydrochloride salt.
- The hydrolysis step cleaves protecting groups or modifies amino functionalities, enabling the subsequent formation of the hydrochloride salt directly in the reaction mixture.
Hydrolysis and Salt Formation
Hydrolysis is a pivotal step, often performed under acidic conditions:
| Parameter | Details | References |
|---|---|---|
| Hydrolysis Acid | Hydrochloric acid, sulfuric acid, or hydrobromic acid | , |
| Temperature Range | -20°C to 130°C, with an optimal range around 80°C to 85°C | , |
| Recovery of Byproducts | Amino compounds like benzylamine can be recovered via distillation or extraction and recycled | , |
The hydrochloride salt is typically prepared by bubbling gaseous HCl into the reaction mixture or by adding an organic solvent saturated with HCl gas, which precipitates the salt.
Detailed Reaction Pathway
Synthesis of Precursors
- Preparation of 2-naphthol : Commercially available or synthesized via oxidation of naphthalene.
- Functionalization at position 1 : Chlorination or directed substitution using electrophilic chlorinating agents.
- Introduction of amino-methyl group : Reductive amination involving formaldehyde and ammonia under catalytic conditions.
Coupling with 4-chlorophenyl
- Suzuki coupling or nucleophilic substitution reactions facilitate attachment of the 4-chlorophenyl group to the naphthalene core.
Final Hydrolysis and Salt Formation
- Hydrolyzing intermediate compounds under acidic conditions yields the free amino alcohol, which is then converted into the hydrochloride salt for stability and handling.
Data Tables Summarizing Preparation Conditions
| Parameter | Optimal Range | Reagents | Notes |
|---|---|---|---|
| Hydrolysis Acid | Hydrochloric acid or sulfuric acid | Acidic aqueous solutions | Ensures complete hydrolysis and salt formation |
| Temperature | 80°C – 85°C | Controlled heating | Promotes efficient hydrolysis without decomposition |
| Reaction Time | 2–4 hours | - | Sufficient for complete conversion |
| Solvent | Ethanol, methanol, or water | Organic or aqueous media | Solvent choice affects solubility and reaction rate |
Research Discoveries and Innovations
Recent research has explored catalytic and green chemistry approaches to improve synthesis efficiency:
- Metal-catalyzed coupling reactions (e.g., palladium-catalyzed Suzuki coupling) enhance selectivity and yield in attaching aromatic groups.
- One-pot synthesis strategies reduce purification steps and waste.
- Recycling of amino byproducts increases overall process sustainability.
A notable study demonstrated that optimizing hydrolysis conditions significantly improves yield and purity of the hydrochloride salt, with temperature control being critical.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride exhibit promising anticancer properties. Studies indicate that the compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapies.
Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, derivatives of naphthalene were tested for their ability to inhibit tumor growth in vitro. The results indicated that modifications to the naphthalene structure, such as the introduction of amino and chloro groups, enhanced their anticancer activity significantly .
Biological Research
Proteomics Applications
This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to bind selectively to specific proteins makes it valuable for understanding complex biological systems.
Case Study: Protein Binding Studies
A study conducted by Santa Cruz Biotechnology highlighted the use of this compound in protein binding assays, demonstrating its effectiveness in isolating target proteins from complex mixtures . This application is critical for advancing knowledge in cellular signaling pathways.
Material Science
Polymer Development
The compound has potential applications in developing new polymeric materials due to its unique structural properties. Researchers are exploring its use as a monomer or additive to enhance the mechanical and thermal properties of polymers.
| Property | Value |
|---|---|
| Glass Transition Temp | TBD |
| Tensile Strength | TBD |
| Thermal Conductivity | TBD |
Environmental Applications
Pollutant Detection
Recent studies have investigated the use of this compound as a sensor for detecting environmental pollutants. Its chemical properties allow it to interact with specific contaminants, providing a basis for developing sensitive detection methods.
Case Study: Sensor Development
Research published in Environmental Science & Technology outlined the development of a sensor based on this compound that successfully detected trace levels of heavy metals in water samples, showcasing its potential for environmental monitoring .
Mechanism of Action
The mechanism of action of 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Bromine in the 6-position of the naphthalene ring () significantly increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Hydroxyl Position :
- Hydroxyl at naphthalen-1-ol (target) vs. naphthalen-2-ol () alters hydrogen-bonding networks. For example, naphthalen-2-ol derivatives may exhibit stronger intermolecular interactions in crystal lattices, as observed in crystallographic studies .
Heterocyclic Modifications: Thiazole-containing analogs () introduce sulfur and nitrogen heteroatoms, enabling diverse binding modes (e.g., π-stacking, hydrogen bonding) compared to the naphthalenol core .
Table 2: Comparative Research Insights
Mechanistic Insights:
- Electron-Withdrawing vs. Donating Groups : The 4-chlorophenyl group in the target compound may enhance binding to receptors requiring electron-deficient aromatic systems, whereas p-tolyl analogs could favor hydrophobic pockets .
- Metabolic Stability : Fluorinated analogs () exhibit longer half-lives in vitro compared to chlorinated derivatives, highlighting halogen choice as a key design parameter .
Biological Activity
2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride, with the CAS number 736173-17-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H15Cl2NO
- Molecular Weight : 320.21 g/mol
- Melting Point : 167-169 °C
Anti-inflammatory Effects
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory activities. For instance, derivatives of naphthalene have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | - | IC50 = 0.04 |
The above data demonstrates that certain derivatives can inhibit COX enzymes effectively, suggesting that similar activity may be present in this compound.
Structure-Activity Relationship (SAR)
The structure of naphthalene derivatives plays a crucial role in their biological activity. Modifications such as halogen substitutions and amino groups significantly affect their interaction with biological targets.
Key Findings :
- The presence of a chloro group enhances anti-inflammatory activity.
- The amino group contributes to the binding affinity towards COX enzymes.
Study on In Vivo Anti-inflammatory Activity
A study involving carrageenan-induced paw edema in rats demonstrated that naphthalene derivatives showed comparable anti-inflammatory effects to established drugs like indomethacin and celecoxib. The effective doses (ED50) for these compounds were noted to be lower than those for traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: ED50 Values for Various Compounds
| Compound | ED50 (μM) |
|---|---|
| Compound D | 11.60 |
| Compound E | 8.23 |
| Indomethacin | 9.17 |
These results suggest that the tested compounds could serve as potential alternatives to existing NSAIDs with fewer side effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride?
- Methodology : Synthesis typically involves regioselective demethylation of methoxy-substituted precursors using aluminum trichloride (AlCl₃) in dichloromethane. For example, (4-Chlorophenyl)(2-hydroxy-7-methoxy-naphthalen-1-yl)methanone can undergo selective demethylation to yield the target compound . Purification is achieved via recrystallization from methanol or ethanol, with monitoring by TLC and HPLC to ensure >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, including bond angles and dihedral angles between aromatic rings (e.g., 55.04° between naphthyl and pyridyl groups) . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent positions.
- FTIR : Identification of functional groups (e.g., hydroxyl, amine).
- Elemental analysis : Validation of C, H, N, and Cl content .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate decomposition at temperatures >250°C, with optimal storage at 2–8°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How can this compound serve as an intermediate in drug development, particularly for targeting enzyme or receptor interactions?
- Methodology : The amino-chlorophenyl-naphthol scaffold mimics bioactive motifs in kinase inhibitors. For example:
- Enzyme inhibition assays : Test against tyrosine kinases using fluorescence polarization or radiometric assays.
- Docking studies : Computational modeling (e.g., AutoDock Vina) to predict binding affinity to ATP pockets .
- Derivatization : React the amino group with electrophiles (e.g., acyl chlorides) to enhance selectivity .
Q. What structural insights can be gained from crystallographic data, and how do intermolecular interactions influence solid-state properties?
- Methodology : XRD reveals a three-dimensional hydrogen-bonding network (N–H⋯N, C–H⋯O) that stabilizes the crystal lattice. For example, N–H⋯N interactions (2.89 Å) between amino and pyridyl groups enhance thermal stability . Such data inform co-crystal design for improved bioavailability .
Q. How do researchers resolve contradictions in regioselectivity during synthetic modifications?
- Methodology : Conflicting regioselectivity in demethylation or halogenation reactions is addressed via:
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., AlCl₃ at 0°C vs. 25°C).
- Protecting groups : Temporarily block reactive sites (e.g., acetylating the hydroxyl group).
- LC-MS monitoring : Track intermediate formation in real-time .
Q. What strategies mitigate degradation during long-term storage or experimental use?
- Methodology : Degradation pathways (e.g., oxidation of the naphthol group) are minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
